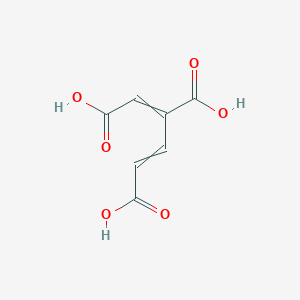
Buta-1,3-diene-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buta-1,3-diene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of butadiene, characterized by the presence of three carboxyl groups attached to a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,2,4-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the oxidation of butadiene derivatives. For example, the oxidation of butadiene with suitable oxidizing agents can yield the desired tricarboxylic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective formation of the tricarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
化学反応の分析
Types of Reactions
Buta-1,3-diene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tricarboxylic acid into corresponding alcohols or other reduced forms.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium, nickel, and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
Buta-1,3-diene-1,2,4-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of buta-1,3-diene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The carboxyl groups can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Butane-1,2,4-tricarboxylic acid: Similar in structure but lacks the conjugated diene system.
Cis,cis-muconic acid: Another tricarboxylic acid with a different arrangement of carboxyl groups.
Uniqueness
Buta-1,3-diene-1,2,4-tricarboxylic acid is unique due to its conjugated diene system, which imparts distinct chemical properties and reactivity. This feature differentiates it from other tricarboxylic acids and makes it valuable for specific applications in synthesis and research.
特性
CAS番号 |
109467-28-9 |
|---|---|
分子式 |
C7H6O6 |
分子量 |
186.12 g/mol |
IUPAC名 |
buta-1,3-diene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
KJOVGYUGXHIVAY-UHFFFAOYSA-N |
正規SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)


![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)


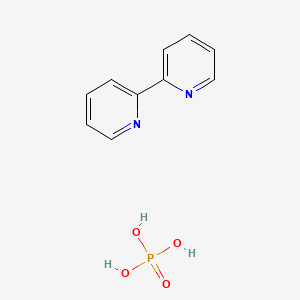
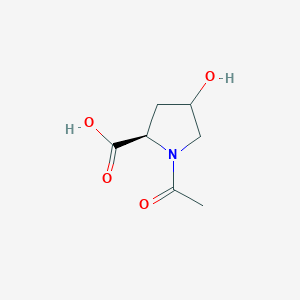
![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
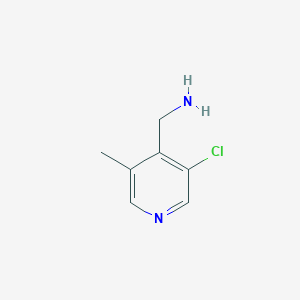
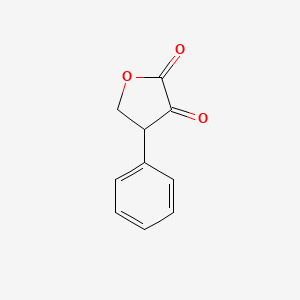
methyl]pyrrolidine](/img/structure/B12827756.png)
![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)
